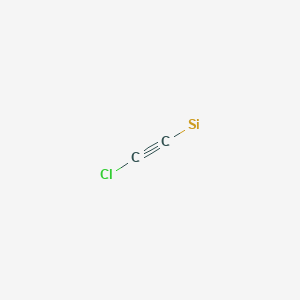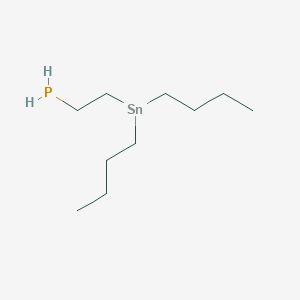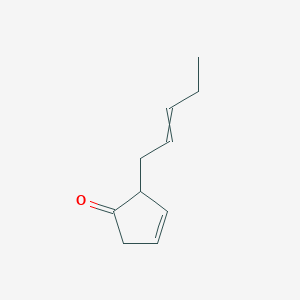
2-(Pent-2-EN-1-YL)cyclopent-3-EN-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pent-2-EN-1-YL)cyclopent-3-EN-1-one can be achieved through several methods. One common method involves the Claisen condensation of unsaturated diesters, followed by decarboxylation and isomerization . Another method is the acid-catalyzed dehydration of cyclopentanediols . Additionally, the Nazarov cyclization reaction from divinyl ketones and the Saegusa–Ito oxidation from cyclopentanones are also used .
Industrial Production Methods
Industrial production of this compound typically involves the use of large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. The specific methods used can vary depending on the desired scale and application.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Pent-2-EN-1-YL)cyclopent-3-EN-1-one undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized to form various products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include organocopper nucleophiles, silyl enol ethers, and siloxanes . Conditions such as temperature, pressure, and the presence of catalysts can significantly influence the outcome of these reactions.
Major Products Formed
The major products formed from these reactions can vary widely, depending on the specific reaction conditions and reagents used. For example, the Diels-Alder reaction with a cyclopentenone can yield a fused tricyclic system .
Applications De Recherche Scientifique
2-(Pent-2-EN-1-YL)cyclopent-3-EN-1-one has a wide range of scientific research applications, including:
Biology: The compound is studied for its potential biological activities and interactions with various biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of 2-(Pent-2-EN-1-YL)cyclopent-3-EN-1-one involves its interaction with molecular targets and pathways. As an enone, it undergoes typical reactions of α-β unsaturated ketones, including nucleophilic conjugate addition and Michael reactions . These interactions can lead to various biological effects, depending on the specific targets and pathways involved.
Comparaison Avec Des Composés Similaires
2-(Pent-2-EN-1-YL)cyclopent-3-EN-1-one is similar to other cyclopentenones, such as:
Cyclopentenone: Contains a ketone and an alkene functional group.
Cyclohexenone: Similar structure but with a six-membered ring.
Cycloheptenone: Similar structure but with a seven-membered ring.
The uniqueness of this compound lies in its specific structure and the presence of the pent-2-en-1-yl group, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
61020-29-9 |
|---|---|
Formule moléculaire |
C10H14O |
Poids moléculaire |
150.22 g/mol |
Nom IUPAC |
2-pent-2-enylcyclopent-3-en-1-one |
InChI |
InChI=1S/C10H14O/c1-2-3-4-6-9-7-5-8-10(9)11/h3-5,7,9H,2,6,8H2,1H3 |
Clé InChI |
UEUVNDFUDJQGAX-UHFFFAOYSA-N |
SMILES canonique |
CCC=CCC1C=CCC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


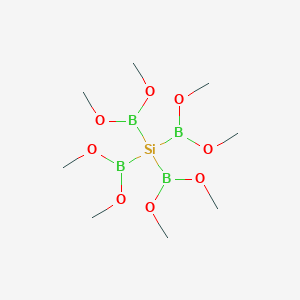
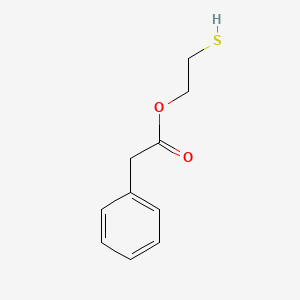
![1-{[2,4-Bis(4-chlorophenyl)-1,3-dioxolan-2-yl]methyl}-1H-imidazole](/img/structure/B14614507.png)
![4-[(3-Chloroprop-2-en-1-yl)oxy]-1-methyl-3,5-diphenyl-1H-pyrazole](/img/structure/B14614514.png)
![1-Methoxy-2-methyl-3-[(2-methylphenyl)methoxy]propan-2-ol](/img/structure/B14614528.png)
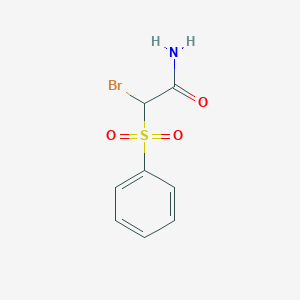
![3H-Pyrazol-3-one, 2,4-dihydro-4-[(2-nitrophenyl)methyl]-2,5-diphenyl-](/img/structure/B14614542.png)
![1-Methoxy-3-[2-(4-methoxyphenyl)ethenyl]benzene](/img/structure/B14614544.png)
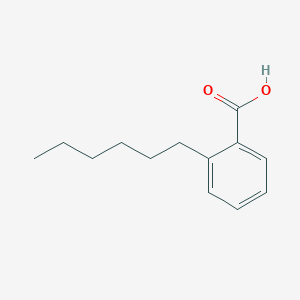
![3,3-Dimethyl-5-[(4-methylphenyl)methyl]cyclohexan-1-one](/img/structure/B14614558.png)

silane](/img/structure/B14614565.png)
